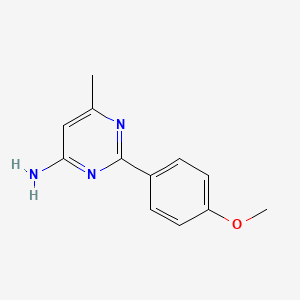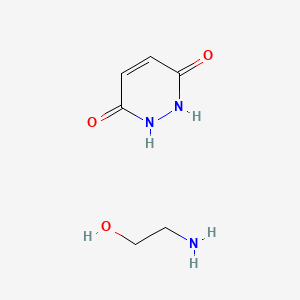
Maleic hydrazide monoethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maleic hydrazide monoethanolamine is a derivative of maleic hydrazide, a plant growth regulator known for its ability to inhibit cell division without affecting cell enlargement. This compound is widely used in agriculture to control the growth of unwanted shoots and to prevent sprouting in stored crops such as potatoes, onions, and garlic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of maleic hydrazide monoethanolamine typically involves the reaction of maleic hydrazide with monoethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Maleic Hydrazide: Maleic hydrazide is synthesized by the reaction of maleic anhydride with hydrazine hydrate.
Reaction with Monoethanolamine: Maleic hydrazide is then reacted with monoethanolamine under controlled temperature and pH conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process is optimized to minimize by-products and ensure the efficient use of raw materials .
Analyse Des Réactions Chimiques
Types of Reactions
Maleic hydrazide monoethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield maleic acid derivatives, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
Maleic hydrazide monoethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is used to study plant growth regulation and the inhibition of cell division.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: It is used in agriculture to control the growth of unwanted shoots and prevent sprouting in stored crops
Mécanisme D'action
The mechanism of action of maleic hydrazide monoethanolamine involves the inhibition of cell division by interfering with the synthesis of nucleic acids and proteins. The compound targets specific enzymes and pathways involved in cell division, leading to the suppression of growth in treated plants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic Hydrazide: The parent compound, known for its plant growth-regulating properties.
Diethanolamine Maleate: Another derivative with similar applications in agriculture.
Hydrazine Derivatives: Compounds with similar chemical structures and reactivity.
Uniqueness
Maleic hydrazide monoethanolamine is unique due to its specific combination of maleic hydrazide and monoethanolamine, which enhances its solubility and effectiveness as a plant growth regulator. Its ability to inhibit cell division without affecting cell enlargement makes it particularly useful in agricultural applications .
Propriétés
Numéro CAS |
2436-56-8 |
|---|---|
Formule moléculaire |
C6H11N3O3 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
2-aminoethanol;1,2-dihydropyridazine-3,6-dione |
InChI |
InChI=1S/C4H4N2O2.C2H7NO/c7-3-1-2-4(8)6-5-3;3-1-2-4/h1-2H,(H,5,7)(H,6,8);4H,1-3H2 |
Clé InChI |
ZRUUKURQYAUHQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NNC1=O.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)](/img/structure/B14151828.png)

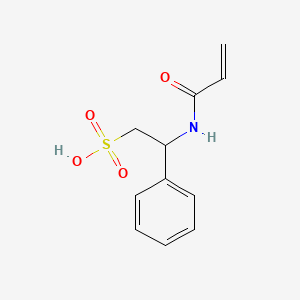

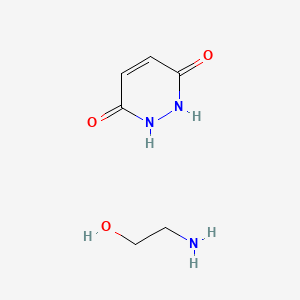
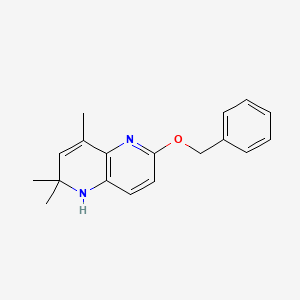
![N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14151850.png)
![N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B14151854.png)
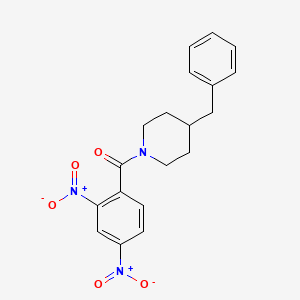
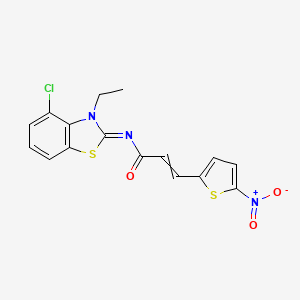

![N-[2-(4-Methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14151875.png)
